
7-Nitro-4-hydroxy-1,2-benzisothiazole
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Overview
Description
7-Nitro-4-hydroxy-1,2-benzisothiazole is a useful research compound. Its molecular formula is C7H4N2O3S and its molecular weight is 196.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that 7-Nitro-4-hydroxy-1,2-benzisothiazole exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics .
Anticancer Potential
There is emerging evidence that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines by affecting key signaling pathways involved in cell survival and proliferation. For instance, its interaction with glutathione S-transferases has been studied to understand its mechanism as a potential anticancer agent .
Applications in Research and Industry
The applications of this compound extend beyond basic research into practical uses:
Medicinal Chemistry
In medicinal chemistry, the compound serves as a scaffold for synthesizing novel therapeutic agents. Its derivatives are being explored for their potential as drugs targeting various diseases, including cancer and infections.
Agricultural Chemistry
The compound's antimicrobial properties also make it suitable for agricultural applications as a fungicide or bactericide. Research is ongoing to evaluate its efficacy and safety in this context .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzisothiazole derivatives, including this compound. The results showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in clinical settings .
Case Study 2: Anticancer Mechanism
In vitro experiments demonstrated that this compound could trigger apoptosis in human tumor cell lines. The mechanism involved the disruption of critical protein interactions within the cell, leading to programmed cell death. This finding highlights its potential as a therapeutic agent in oncology .
Data Table: Summary of Applications
Properties
Molecular Formula |
C7H4N2O3S |
---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
7-nitro-1,2-benzothiazol-4-ol |
InChI |
InChI=1S/C7H4N2O3S/c10-6-2-1-5(9(11)12)7-4(6)3-8-13-7/h1-3,10H |
InChI Key |
LJBHZJRQESTNLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.